molecular formula C20H12ClN3O6 B4316618 6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one

6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one

Cat. No.: B4316618
M. Wt: 425.8 g/mol
InChI Key: RLKNNVXGWSBNJC-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one is a complex organic compound that belongs to the class of oxazocine derivatives This compound is characterized by its unique structure, which includes a dibenzo oxazocinone core fused with a chlorophenyl and dinitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one typically involves a multi-step process. One efficient method for constructing oxazocine frameworks is through an N-heterocyclic carbene-catalyzed azabenzoin reaction followed by radical-initiated cascade cyclization . This method features mild conditions, good functional group tolerance, and high yields of products. The reaction proceeds through the sequential NHC-catalyzed azabenzoin reaction and radical-initiated regioselective intramolecular cascade cyclizations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the nitro groups, potentially converting them to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazocine derivatives with different substituents on the aromatic rings. Examples include:

  • 1,5-methanobenzo[f][1,3]oxazocin-6-one
  • 6,10-methanopyrido[3,2-f][1,3]oxazocin-5-ones

Uniqueness

6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one is unique due to its specific combination of chlorophenyl and dinitro substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

11-(4-chlorophenyl)-1,3-dinitro-10H-benzo[b][1,5]benzoxazocin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O6/c21-13-5-7-14(8-6-13)22-11-12-3-1-2-4-17(12)30-18-10-15(23(26)27)9-16(24(28)29)19(18)20(22)25/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKNNVXGWSBNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=CC(=CC(=C3C(=O)N1C4=CC=C(C=C4)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one
Reactant of Route 2
Reactant of Route 2
6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one
Reactant of Route 3
Reactant of Route 3
6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one
Reactant of Route 4
6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one
Reactant of Route 5
6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one
Reactant of Route 6
6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one

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